5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE
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Overview
Description
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-chlorophenyl isothiocyanate with an appropriate amine to form the thiazole core. This intermediate is then reacted with a suitable oxolane derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques, such as column chromatography, may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation by interfering with key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities and exhibit comparable biological activities.
Chlorophenyl Compounds: 2-chlorophenyl isothiocyanate and 2-chlorophenylamine are related compounds that also feature the chlorophenyl group.
Uniqueness
What sets 5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-5-methyl-3-propyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-3-6-11-9-17(2,22-15(11)21)14-10-23-16(20-14)19-13-8-5-4-7-12(13)18/h4-5,7-8,10-11H,3,6,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXZKXXLGLNOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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